molecular formula C20H26N8O3 B274086 (6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

Cat. No. B274086
M. Wt: 426.5 g/mol
InChI Key: OMZPMIGGZVUCKH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the class of organic compounds known as nitrophenols and is commonly referred to as 'compound 1.'

Mechanism of Action

The mechanism of action of compound 1 is not yet fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. Additionally, compound 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. Furthermore, compound 1 has been shown to possess antioxidant properties and can protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, it has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, there are also limitations to using compound 1 in lab experiments. It has been shown to be unstable in aqueous solutions, which can limit its use in certain assays. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on compound 1. One area of interest is the development of novel derivatives of compound 1 with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of compound 1 and to identify its molecular targets. Furthermore, there is a need for studies to investigate the pharmacokinetics and toxicity of compound 1 in vivo to determine its potential as a therapeutic agent. Overall, the potential applications of compound 1 in the field of medicine make it an exciting area of research with many future directions.

Synthesis Methods

The synthesis of compound 1 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction between 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine and 2-chloro-6-nitrophenol in the presence of a base to form the intermediate compound. This is followed by the reaction between the intermediate compound and hydrazine hydrate to yield compound 1. The synthesis method of compound 1 has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

Compound 1 has been the subject of numerous scientific research studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer activity, with studies indicating that it can induce cell death in various cancer cell lines. Additionally, compound 1 has been shown to possess anti-inflammatory properties and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been suggested that compound 1 may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H26N8O3

Molecular Weight

426.5 g/mol

IUPAC Name

(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H26N8O3/c29-17-15(8-7-9-16(17)28(30)31)14-21-25-18-22-19(26-10-3-1-4-11-26)24-20(23-18)27-12-5-2-6-13-27/h7-9,14,21H,1-6,10-13H2,(H,22,23,24,25)/b15-14+

InChI Key

OMZPMIGGZVUCKH-CCEZHUSRSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN/C=C/3\C=CC=C(C3=O)[N+](=O)[O-])N4CCCCC4

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NNC=C3C=CC=C(C3=O)[N+](=O)[O-])N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NNC=C3C=CC=C(C3=O)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

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